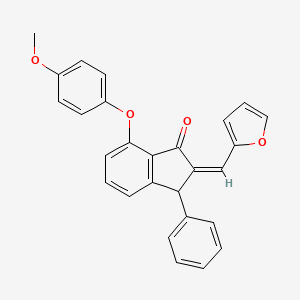
2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone is a useful research compound. Its molecular formula is C27H20O4 and its molecular weight is 408.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Greenish Metal-Lustrous Organic Crystals
One study discusses the formation of greenish metal-lustrous organic crystals from compounds related to "2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone." These compounds exhibit strong absorption in the visible to near-infrared range, resulting in their distinctive coloration. The structural analysis reveals an approximately flat π-system and a ribbon structure arrangement, which might be useful in developing new materials with specific optical properties (Ogura et al., 2006).
Synthesis and Mesomorphic Properties of Liquid Crystalline Polyacetylenes
Another study focuses on the synthesis of side-chain liquid crystalline polyacetylenes, which contain phenyl benzoate mesogens with either cyano or methoxy tails. The research demonstrates the ability to tune molecular alignments through simple mechanical perturbations, highlighting the material's potential for use in advanced liquid crystal displays and other devices requiring controlled molecular orientation (Kong & Tang, 1998).
Solvatochromism, Crystallochromism, and Solid State Structures
The solvatochromic and crystallochromic behaviors of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings were investigated. This study provides insights into how molecular interactions in different environments can affect the optical properties of materials, which is crucial for the development of sensors and indicators based on color changes in response to chemical stimuli (El-Sayed et al., 2003).
Photoluminescent Properties of Organic Compounds
Research on 1,4-bis-(α-cyano-4-methoxystyryl)benzenes explores the photoluminescent properties of these compounds. The study reveals significant bathochromic shifts in the emission spectra between crystalline solids and molecular solutions, indicating potential applications in organic light-emitting diodes (OLEDs) and other photoluminescent devices (Loewe & Weder, 2002).
Proton Exchange Membranes for Fuel Cell Applications
A study on comb-shaped poly(arylene ether sulfone)s as proton exchange membranes showcases the development of materials with high proton conductivity and thermal stability. These membranes are suitable for fuel cell applications, demonstrating the potential of "this compound" related compounds in renewable energy technologies (Kim, Robertson, & Guiver, 2008).
Propriétés
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-7-(4-methoxyphenoxy)-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O4/c1-29-19-12-14-20(15-13-19)31-24-11-5-10-22-25(18-7-3-2-4-8-18)23(27(28)26(22)24)17-21-9-6-16-30-21/h2-17,25H,1H3/b23-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFOCWUXWQQKET-QJOMJCCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=CC4=CC=CO4)C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)/C(=C\C4=CC=CO4)/C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)
![2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide](/img/structure/B2760690.png)
![N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2760691.png)
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)
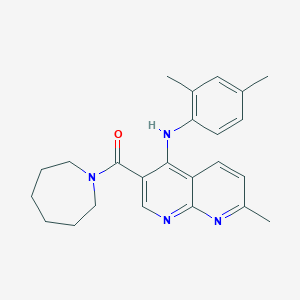
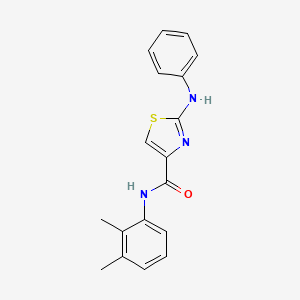
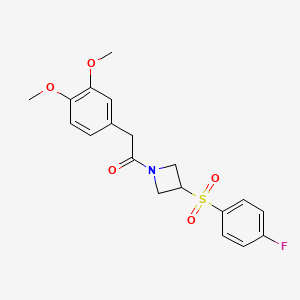
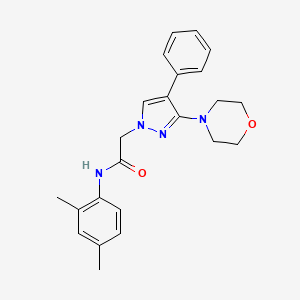

![[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2760701.png)
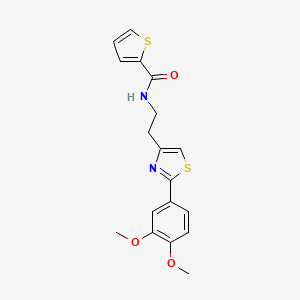
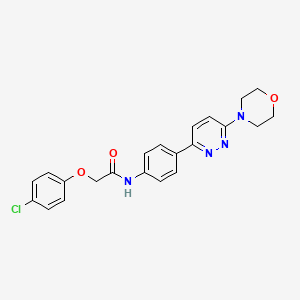
![[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B2760707.png)
![5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2760708.png)
